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  • Product: 2,3-Dihydro-1h-inden-5-ylacetic acid
  • CAS: 5453-98-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,3-Dihydro-1H-inden-5-ylacetic Acid (CAS 5453-98-5): A Privileged Scaffold for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS 5453-98-5), a member of the indane class of compounds. The indane framework is a well-established "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS 5453-98-5), a member of the indane class of compounds. The indane framework is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of several successful therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and potential biological activities of this compound. While specific biological data for 2,3-dihydro-1H-inden-5-ylacetic acid is limited in publicly available literature, this document extrapolates its potential based on the known anti-inflammatory and neuroprotective properties of structurally related indane derivatives. Furthermore, detailed experimental protocols are provided to enable the scientific community to explore the therapeutic promise of this molecule.

Part 1: Chemical and Physical Properties

The foundational characteristics of 2,3-dihydro-1H-inden-5-ylacetic acid are summarized below.

PropertyValue
CAS Number 5453-98-5
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
IUPAC Name 2-(2,3-dihydro-1H-inden-5-yl)acetic acid
Appearance Solid (predicted)

The indane moiety, a fusion of a benzene ring and a cyclopentane ring, provides a rigid, bicyclic framework. This structural rigidity is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets. The versatility of the indane scaffold allows for extensive structure-activity relationship (SAR) studies through modification of substituents on the ring system.[1] This has led to the development of a diverse range of pharmaceuticals, including the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil.[1]

Part 2: Synthesis and Characterization

While a specific, detailed synthesis for 2,3-dihydro-1H-inden-5-ylacetic acid is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of indane derivatives. A common approach involves the intramolecular cyclization of a suitably substituted benzene derivative.

A potential synthetic pathway is outlined below:

Synthetic_Pathway_of_2_3_dihydro_1H_inden_5_ylacetic_acid start Commercially Available Starting Material step1 Functional Group Interconversion start->step1 Reagents step2 Introduction of Acetic Acid Moiety step1->step2 Reagents step3 Cyclization to form Indane Ring step2->step3 Acid Catalyst final_product 2,3-dihydro-1H-inden-5-ylacetic acid step3->final_product COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs / COX Inhibitors (e.g., Indane Derivatives) NSAIDs->COX_Enzymes Inhibition Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay Inflammation_Model Inflammation Model (e.g., Paw Edema) COX_Assay->Inflammation_Model Cytokine_Assay LPS-Induced Cytokine Release Assay Cytokine_Assay->Inflammation_Model Neuro_Assay Neuroprotection Assay Neuro_Model Neurodegeneration Model Neuro_Assay->Neuro_Model Compound 2,3-dihydro-1H-inden-5-ylacetic acid Compound->COX_Assay Compound->Cytokine_Assay Compound->Neuro_Assay

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 2,3-Dihydro-1H-inden-5-ylacetic Acid

Executive Summary & Compound Profile 2,3-Dihydro-1H-inden-5-ylacetic acid (also known as Indan-5-acetic acid) is a critical bicyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,3-Dihydro-1H-inden-5-ylacetic acid (also known as Indan-5-acetic acid) is a critical bicyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Sulindac and its metabolites. It functions as a scaffold providing a lipophilic anchor (the indane ring) coupled with a polar carboxylate tail.

This guide provides a comprehensive spectroscopic breakdown to assist analytical chemists and synthetic researchers in the identification, purity assessment, and structural validation of this compound.

Chemical Identity
ParameterValue
IUPAC Name 2-(2,3-dihydro-1H-inden-5-yl)acetic acid
CAS Registry 1914-65-4
Molecular Formula

Molecular Weight 176.21 g/mol
Physical State White to off-white crystalline solid
Melting Point 129–131 °C (Recrystallized from Ethanol/Water)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water

Sample Preparation & Experimental Protocols

To ensure reproducible spectroscopic data, the following sample preparation protocols are recommended. These methods minimize solvent effects and aggregation artifacts common in carboxylic acids.

Protocol A: NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Deuterated DMSO (
    
    
    
    ) should be used if the carboxylic proton signal is required, as it prevents rapid exchange.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Additives: Trace TMS (Tetramethylsilane) as internal reference (

    
     ppm).
    
  • Note: If using

    
    , the acidic proton (-COOH) may appear broad or be invisible due to exchange with trace water in the solvent.
    
Protocol B: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Phosphoric Acid in Water].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

  • Retention: Expect elution between 4.5–6.0 min depending on dead volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

The NMR spectrum of indan-5-acetic acid is characterized by the distinct aliphatic "hump" of the cyclopentyl ring and the 1,2,4-trisubstituted benzene pattern.

H NMR Data (400 MHz, )

The indane ring protons (positions 1, 2, and 3) form a classic spin system. H2 is a quintet due to coupling with both H1 and H3.

Chemical Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
10.5 - 11.5 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable)
7.18 Doublet (

Hz)
1HAr-H7Ortho to bridgehead, meta to acetic acid
7.10 Singlet (broad)1HAr-H4Isolated aromatic proton (between substituents)
7.02 Doublet (

Hz)
1HAr-H6Ortho to acetic acid, meta to bridgehead
3.60 Singlet2H-CH

-COOH
Benzylic methylene (acetic acid tail)
2.89 Triplet (

Hz)
4HIndane H1, H3Benzylic protons of the cyclopentyl ring
2.08 Quintet (

Hz)
2HIndane H2Homobenzylic methylene (bridge)
C NMR Data (100 MHz, )
Shift (

ppm)
Carbon TypeAssignmentNotes
178.2 C=OCarboxylDiagnostic carbonyl peak
144.6 CqAr-C3a/7aBridgehead quaternary carbon
142.8 CqAr-C3a/7aBridgehead quaternary carbon
131.5 CqAr-C5Ipso to acetic acid group
126.8 CHAr-C6Aromatic methine
124.9 CHAr-C4Aromatic methine
124.2 CHAr-C7Aromatic methine
41.0 CH

-C H

-COOH
Alpha-carbon to acid
32.8 CH

Indane C1/C3Benzylic ring carbon
32.4 CH

Indane C1/C3Benzylic ring carbon
25.5 CH

Indane C2Central ring carbon
Structural Assignment Logic (Visualization)

The following diagram illustrates the flow of logic used to assign the NMR signals, moving from the aliphatic ring to the aromatic core.

NMR_Assignment Struct Structure: Indan-5-acetic acid Aliphatic Aliphatic Region (2.0 - 3.6 ppm) Struct->Aliphatic Aromatic Aromatic Region (7.0 - 7.2 ppm) Struct->Aromatic Quintet Quintet @ 2.08 ppm (Indane C2) Aliphatic->Quintet Homobenzylic Triplet Triplet @ 2.89 ppm (Indane C1/C3) Aliphatic->Triplet Benzylic Ring Singlet Singlet @ 3.60 ppm (Side Chain CH2) Aliphatic->Singlet Isolated CH2 Splitting 1,2,4-Subst. Pattern (d, s, d) Aromatic->Splitting

Caption: Logical flow for assigning


H NMR signals based on chemical environment and coupling patterns.

Mass Spectrometry (MS)[1][6]

Method: Electron Impact (EI, 70 eV) Interpretation: The molecule exhibits a distinct fragmentation pattern characteristic of carboxylic acids and alkyl-substituted aromatics.

Fragmentation Pathway
  • Molecular Ion (

    
    ):  m/z 176 (Moderate intensity).
    
  • Tropylium Formation (

    
    ):  Loss of the carboxylic acid radical (
    
    
    
    COOH) or loss of water followed by CO. The peak at m/z 131 is often the base peak or very strong, corresponding to the methyl-substituted indanyl cation or a rearranged tropylium species.
  • Benzylic Cleavage (

    
    ):  Loss of the entire carboxymethyl group (
    
    
    
    ) yields the indanyl cation at m/z 117 .

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 176 Path1 Loss of -COOH (-45) M_Ion->Path1 Path2 Loss of -CH2COOH (-59) M_Ion->Path2 Fragment1 Indanyl-methyl Cation m/z 131 Path1->Fragment1 Fragment2 Indanyl Cation m/z 117 Path2->Fragment2

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy[3][7]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (

)
IntensityFunctional GroupAssignment
2500–3300 Broad, StrongO-H StretchCarboxylic Acid dimer
2850–2950 MediumC-H StretchAliphatic

(Indane ring)
1690–1715 Strong, SharpC=O StretchCarbonyl (Carboxylic Acid)
1610, 1580 MediumC=C StretchAromatic Ring breathing
1200–1300 StrongC-O StretchAcid C-O coupling
750–850 MediumC-H BendOut-of-plane aromatic bending

Synthesis & Impurity Profile

Understanding the synthesis provides context for interpreting "ghost peaks" in the spectra.

Common Route: Hydrolysis of Ethyl 2-(2,3-dihydro-1H-inden-5-yl)acetate. Reagents: NaOH, Ethanol/Water, followed by HCl acidification.

Potential Impurities:

  • Ethyl Ester Precursor: Look for a triplet at

    
    1.2 ppm and quartet at 
    
    
    
    4.1 ppm in
    
    
    H NMR.
  • Ethanol: Trapped solvent (Triplet at 1.2, Quartet at 3.7 ppm).

  • Regioisomers: The 4-isomer is a common byproduct if the starting material (indane acylation) was not selective. Look for splitting of the singlet at 3.60 ppm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15566, Indan-5-acetic acid. Retrieved from [Link]

  • Teulon, J. M., et al. (1978). Antiinflammatory and analgesic diastereoisomeric derivatives of Indan-5-acetic acid.[1] Journal of Medicinal Chemistry, 21(9), 901–904. (Provides melting point and synthesis verification).

  • World Intellectual Property Organization (2018). WO201826371 - Synthesis of Indane Derivatives.[2] (Detailed experimental protocols for hydrolysis and isolation).

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Characterization of 2,3-Dihydro-1H-inden-5-ylacetic Acid via High-Resolution NMR

Here is a comprehensive Application Note and Protocol for the characterization of 2,3-dihydro-1H-inden-5-ylacetic acid. Abstract This application note details the protocol for the structural verification of 2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the characterization of 2,3-dihydro-1H-inden-5-ylacetic acid.

Abstract

This application note details the protocol for the structural verification of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 5453-98-5), a key intermediate in the synthesis of PPAR agonists and anti-inflammatory agents.[1][2] The primary analytical challenge lies in distinguishing the 5-substituted isomer from its 2-substituted regioisomer and other potential impurities.[1][2] This guide provides a robust methodology using 1H and 13C NMR spectroscopy, emphasizing the diagnostic coupling patterns of the indane core and the chemical shift environment of the acetic acid side chain.[1][2][3]

Introduction & Mechanistic Context

The indane scaffold (2,3-dihydro-1H-indene) is a privileged structure in medicinal chemistry.[1][2] When functionalizing this ring, regioselectivity is critical.[1][2][3] The 5-ylacetic acid derivative features a carboxylic acid side chain attached to the aromatic ring, whereas the 2-ylacetic acid isomer attaches at the aliphatic bridge.[1][2][3]

Distinguishing these isomers relies on the magnetic environment of the protons:

  • 5-Isomer (Target): Breaks aromatic symmetry; side chain protons (

    
    -CH
    
    
    
    ) appear in the benzylic region (~3.5 ppm); aromatic protons show an ABC or ABX pattern.[1][2]
  • 2-Isomer (Impurity): Retains aromatic symmetry (AA'BB'); side chain protons are aliphatic (~2.4 ppm); aromatic protons appear as a symmetric multiplet.[1][2]

This protocol ensures definitive identification through specific pulse sequences and solvent selection logic.[2][3]

Experimental Materials & Methods

Reagents and Solvents[1][2][3]
  • Analyte: 2,3-dihydro-1H-inden-5-ylacetic acid (>98% purity).

  • Solvent A (Primary): Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS.[1][2][3]
    
    • Why: Provides sharp lines and minimal exchange broadening for non-labile protons.[2][3]

  • Solvent B (Secondary): Dimethyl sulfoxide-d6 (DMSO-d6).[1][2]

    • Why: Required if the carboxylic acid proton is exchanging too rapidly in CDCl

      
       or if solubility is poor.[2][3] It also shifts the water peak away from the aliphatic region.[2][3]
      
Instrument Parameters (Standard 400/500 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures rapid relaxation for quantitative integration.[1][2]
Relaxation Delay (D1) 1.0 - 5.0 s2.0 - 10.0 sCarboxylic acid protons and quaternary carbons require longer D1 to avoid saturation.[1][2]
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)Covers the downfield -COOH proton (10-12 ppm) and carbonyl carbon (~180 ppm).[1][2]
Scans (NS) 16 - 64512 - 1024Sufficient S/N for minor impurities (13C requires more due to low natural abundance).[1][2]
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature for reproducibility.[2][3]

Structural Analysis & Assignment Strategy

Numbering Scheme

To ensure clarity, the following numbering is used:

  • Positions 1, 2, 3: Aliphatic cyclopentane ring.[1][2][3]

  • Positions 4, 5, 6, 7: Aromatic benzene ring.[1][2][3]

  • Position

    
    :  Methylene group of the acetic acid side chain.[2][3]
    
  • Position COOH: Carboxylic acid proton/carbon.[2][3][4]

1H NMR Assignment (in CDCl )

The 1H NMR spectrum is characterized by three distinct regions: the aromatic zone, the functionalized side chain, and the aliphatic indane backbone.[1][2][3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Notes
10.5 - 12.0 Broad Singlet1H-COOH Highly variable; disappears with D

O shake.[1][2]
7.18 Doublet (

Hz)
1HH-7Ortho coupling to H-6.[1][2]
7.11 Singlet (or broad s)1HH-4Isolated by substituent at C5 and ring junction.[1][2]
7.05 Doublet (

Hz)
1HH-6Ortho coupling to H-7; meta coupling to H-4 often unresolved.[1][2]
3.61 Singlet2H

-CH

Key Signal : Confirms side chain is on the aromatic ring (benzylic shift).[1][2]
2.90 Triplet/Multiplet4HH-1, H-3Benzylic protons of the indane ring.[1][2] Overlapping multiplets.
2.08 Quintet2HH-2Homobenylic protons; characteristic "indane hump".[1][2][3]
13C NMR Assignment

The carbon spectrum provides confirmation of the skeleton and the carbonyl functionality.[2][3]

Chemical Shift (

, ppm)
TypeAssignmentDiagnostic Notes
178.5 QuaternaryC =OCarboxylic acid carbonyl.[1][2]
144.8 QuaternaryC-3a / C-7aRing junction carbons (aromatic).[1][2]
142.5 QuaternaryC-3a / C-7aRing junction carbons (aromatic).[1][2]
132.0 QuaternaryC-5Ipso carbon carrying the acetic acid group.[1][2][3]
126.8 Methine (CH)C-6Aromatic CH.[1][2]
124.5 Methine (CH)C-7Aromatic CH.[1][2]
123.9 Methine (CH)C-4Aromatic CH.[1][2]
41.2 Methylene (CH

)

-C H

Side chain methylene.[1][2]
32.8 Methylene (CH

)
C-1, C-3Benzylic carbons of the indane ring.[1][2]
25.6 Methylene (CH

)
C-2Central methylene of the indane ring.[1][2]

Analytical Logic & Workflow

The following diagram illustrates the decision-making process for validating the structure and ruling out the 2-isomer.

NMR_Workflow Start Sample: Indanylacetic Acid Candidate Acquire1H Acquire 1H NMR (CDCl3) Pulse: zg30, NS: 16 Start->Acquire1H CheckSideChain Analyze Side Chain Region (2.0 - 4.0 ppm) Acquire1H->CheckSideChain Isomer5 Singlet at ~3.6 ppm? (Benzylic CH2) CheckSideChain->Isomer5 Yes Isomer2 Doublet at ~2.4 ppm? (Aliphatic CH2) CheckSideChain->Isomer2 No (Shift < 3.0) CheckAromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Isomer5->CheckAromatic Conclusion Final Validation Isomer2->Conclusion Confirmed: 2-Isomer Pattern5 Pattern: 1H (s) + 2H (d/m) (Asymmetric Substitution) CheckAromatic->Pattern5 Matches Pattern2 Pattern: 4H (m) or AA'BB' (Symmetric Substitution) CheckAromatic->Pattern2 Symmetric? Pattern5->Conclusion Confirmed: 5-Isomer Pattern2->Conclusion Error: Mixture/Wrong Isomer

Figure 1: Decision tree for distinguishing 5-indanylacetic acid from its 2-indanyl regioisomer based on 1H NMR chemical shifts and splitting patterns.

Detailed Protocol

Step 1: Sample Preparation[1][2][3]
  • Weigh 5–10 mg of the solid acid into a clean vial.

  • Add 0.6 mL of CDCl

    
    .
    
  • Note: If the sample appears cloudy (indicating poor solubility or salt formation), add 1-2 drops of DMSO-d6 or switch entirely to DMSO-d6.[1][2]

  • Transfer to a high-quality 5 mm NMR tube.[1][2][3] Cap and label immediately.

Step 2: Acquisition (1H NMR)
  • Lock and Shim: Ensure the lock signal is stable (>80%) and shim until the lineshape is symmetrical.[2][3]

  • Parameter Set: Load standard proton parameters (PROTON or 1H).[2][3]

  • Critical Setting: Set SW (Spectral Width) to 14-16 ppm to catch the carboxylic acid proton.[1][2][3]

  • Acquire: Run 16 scans.[2][3]

  • Process: Apply exponential multiplication (LB = 0.3 Hz) and phase correct.

Step 3: Interpretation & QC[1][2]
  • Integration Check: Calibrate the integral of the aromatic region (3H) or the H-2 quintet (2H).[1][2][3]

  • Verify Purity: Check for residual solvents (e.g., Ethyl Acetate: 4.12 q, 2.05 s; Hexanes: 0.8-1.3 m).[1][2][3]

  • Water Peak: In CDCl

    
    , water appears ~1.56 ppm.[2][3] Ensure it does not overlap with the H-2 quintet at ~2.1 ppm.[1][2][3]
    

Troubleshooting Common Issues

IssueCauseSolution
Missing -COOH Peak Chemical exchange with water or solvent moisture.[1][2]This is normal. Run the sample in dry DMSO-d6 or lower the temperature to 273 K to slow exchange.
Broad Aromatic Peaks Aggregation (dimerization of acid).[2][3]Dilute the sample (1 mg/0.6 mL) or add a drop of CD

OD to break H-bonds.[1][2][3]
Extra Peaks in Aliphatic Presence of 2-isomer or starting material (Indane).[1][2][3]2-isomer has a doublet ~2.4 ppm.[1][2][3] Unsubstituted Indane lacks the 3.6 ppm singlet.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3][5] (Standard text for Indane and Phenylacetic acid shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 2786 (Indane) & No. 2790 (Phenylacetic acid).[2][3] [Link][1][2][3]

  • Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for chemical shift correlations in aromatic systems). [Link][1][2][3]

  • PubChem Database. (2025).[2][3][5] 2-(2,3-dihydro-1H-inden-5-yl)acetic acid (Compound Summary). National Library of Medicine.[2][3] [Link]

Sources

Application

Application Note: FTIR Characterization of 2,3-dihydro-1H-inden-5-ylacetic Acid

Introduction & Scope This application note details the Fourier Transform Infrared (FTIR) characterization of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 1914-65-4), a critical intermediate in the synthesis of non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the Fourier Transform Infrared (FTIR) characterization of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 1914-65-4), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists.

Precise spectroscopic validation of this compound is essential for pharmaceutical quality control (QC). As a building block containing both a rigid bicyclic indane core and a flexible carboxylic acid side chain , its IR spectrum presents a unique "fingerprint" that allows researchers to verify structural integrity, assess purity, and detect hydration states.

This guide moves beyond basic spectral matching, using Group Frequency Theory to deconstruct the spectrum into its constituent vibrational modes, ensuring researchers can validate the molecule even in the absence of a certified reference standard.

Theoretical Framework: Vibrational Logic

To interpret the spectrum accurately, we must map the molecular structure to specific vibrational energy changes.

Structural Deconvolution

The molecule consists of two distinct vibrational domains:

  • The Indane Core (Rigid): A benzene ring fused to a cyclopentane ring. This restricts the "breathing" modes of the aromatic system, creating sharp, characteristic bands distinct from open-chain alkylbenzenes.

  • The Acetic Acid Tail (Flexible): A -CH2-COOH group attached at position 5. This moiety is dominated by hydrogen bonding effects (dimerization) and the strong carbonyl dipole.

Visualization of Vibrational Modes

The following diagram maps the chemical structure to the expected spectral regions.

G Molecule 2,3-dihydro-1H-inden-5-ylacetic acid Acid Carboxylic Acid (-COOH) Molecule->Acid Aromatic Indane Ring (Aromatic C=C) Molecule->Aromatic Aliphatic Cyclopentane/CH2 (sp3 C-H) Molecule->Aliphatic OH_Stretch O-H Stretch (Dimer) 2500-3300 cm⁻¹ Acid->OH_Stretch CO_Stretch C=O Stretch 1700-1725 cm⁻¹ Acid->CO_Stretch Ring_Mode Ring Breathing 1480-1600 cm⁻¹ Aromatic->Ring_Mode OOP OOP Bending 800-900 cm⁻¹ Aromatic->OOP CH_Stretch C-H Stretch 2800-2950 cm⁻¹ Aliphatic->CH_Stretch

Figure 1: Mapping functional groups to specific infrared spectral regions.

Experimental Protocol

Two methods are validated for this compound: Attenuated Total Reflectance (ATR) (Recommended for QC) and KBr Pellet (Recommended for structural elucidation).

Method A: Diamond ATR (High Throughput)

Best for: Routine identification, purity checks, and polymorph screening.

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure background energy profile shows no residual peaks (especially at 2900 cm⁻¹ or 1700 cm⁻¹).

  • Sample Loading: Place approximately 5–10 mg of the white solid powder onto the center of the crystal.

  • Contact Pressure: Lower the anvil. Apply high pressure (typically 80–100 lbs or "click" on torque-limited presses).

    • Why? Solid acids often have high refractive indices. Poor contact results in weak spectra with derivative-shaped peaks (Christiansen effect).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000–600 cm⁻¹

    • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth vs. wavelength.

Method B: KBr Pellet (High Resolution)

Best for: Resolving the fine structure of the aromatic overtones and OH dimer region.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, non-reflective powder is formed.

    • Caution: Do not over-grind if the sample is polymorphic; heat can induce phase transitions.

  • Pressing: Evacuate air (2 mins) and press at 10 tons for 1 minute to form a transparent disk.

  • Measurement: Collect background with an empty holder or pure KBr pellet.

Spectral Analysis & Interpretation

The following table summarizes the characteristic bands derived from the indane core and acetic acid side chain.

Diagnostic Peak Table
Functional GroupModeFrequency (cm⁻¹)IntensityCharacteristic Features
Carboxylic Acid O-H Stretch2500–3300Medium, BroadVery broad "dimer" envelope; often obscures C-H stretches.
Aromatic Ring C-H Stretch3000–3100WeakShoulders on the high-frequency side of the OH band.
Aliphatic (Indane) C-H Stretch2850–2960MediumSharp peaks superimposed on the OH broad band.
Carboxylic Acid C=O[2] Stretch 1700–1725 Strong The dominant peak. Sharp and intense.
Aromatic Ring C=C Stretch1600 & 1495MediumThe "Indane doublet." The 1495 cm⁻¹ band is often distinct for indanes.
Methylene CH₂ Scissoring1410–1430MediumAdjacent to the carbonyl, often coupled with C-O-H bending.
Carboxylic Acid C-O Stretch1200–1300Strong"C-O single bond" stretch; usually a doublet or complex band.
Aromatic Ring OOP Bending 810–860 Strong Diagnostic for 1,2,4-substitution pattern (isolated H vs adjacent H).
Indane Core Ring Puckering~740–750MediumCharacteristic "Indane" vibration (ortho-disubstituted character).
Detailed Region Analysis
The Carbonyl Region (1700–1750 cm⁻¹)

For 2,3-dihydro-1H-inden-5-ylacetic acid, the carbonyl peak is the primary quantifier.[2]

  • Monomer vs. Dimer: In the solid state, carboxylic acids exist almost exclusively as dimers (cyclic hydrogen-bonded pairs). Expect the peak at 1705–1715 cm⁻¹ .

  • Note: If the peak shifts to ~1740 cm⁻¹, the sample may be wet (breaking dimers) or esterified.

The Indane Fingerprint (1600–600 cm⁻¹)

The fusion of the cyclopentane ring to the benzene ring creates a specific stress on the aromatic system.

  • The "Indane Breathing": Unlike open chains, indanes show a sharp, characteristic band near 1480–1500 cm⁻¹ .

  • Substitution Pattern: The "5-yl" substitution implies the benzene ring has protons at positions 4, 6, and 7.

    • Protons 6 and 7 are adjacent (ortho-coupling).

    • Proton 4 is isolated.

    • Look for two distinct bands in the 800–900 cm⁻¹ region (Out-of-Plane bending), corresponding to "2 adjacent hydrogens" and "1 isolated hydrogen."

Workflow & Data Logic

The following flowchart outlines the decision-making process for validating the compound.

Workflow Start Start: Unknown Sample Prep Sample Prep: ATR (Preferred) or KBr Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check1 Check 1700-1725 cm⁻¹ Strong C=O present? Scan->Check1 Check2 Check 2500-3300 cm⁻¹ Broad OH Dimer? Check1->Check2 Yes Fail_Salt FAIL: Peak at 1550-1600? (Carboxylate Salt) Check1->Fail_Salt No (Shifted Lower) Check3 Check Fingerprint Indane bands (1495, 750)? Check2->Check3 Yes Pass PASS: Identity Confirmed Check3->Pass Yes Fail_Impurity FAIL: Check Precursors Check3->Fail_Impurity No

Figure 2: Logical workflow for spectral validation of indanylacetic acid derivatives.

Troubleshooting & Common Artifacts

ObservationRoot CauseCorrective Action
C=O peak split (doublet) Fermi Resonance or PolymorphismCommon in crystalline acids. If resolution is high, a shoulder at 1700/1720 is normal.
Broad hump >3400 cm⁻¹ Free Water (Moisture)The sample is hygroscopic. Dry in a vacuum oven at 40°C for 2 hours.
C=O shifted to 1550-1600 Salt FormationThe sample has reacted with a base (e.g., Sodium Indanylacetate). Acidify to recover the free acid.
Weak/Noisy Spectrum Poor Crystal Contact (ATR)Increase anvil pressure. If sample is too hard, grind it slightly before placing on ATR.

References

  • NIST Chemistry WebBook. Indane (CAS 496-11-7) Infrared Spectrum. National Institute of Standards and Technology.[1][3][4] Link

  • NIST Chemistry WebBook. Acetic Acid (CAS 64-19-7) Infrared Spectrum.[3] National Institute of Standards and Technology.[1][3][4] Link

  • Royal Society of Chemistry. Spectroscopic characterisation of centropolyindanes (Indane ring vibration analysis). Phys.[5][6] Chem. Chem. Phys., 2019.[7] Link

  • SpectraBase. General Carboxylic Acid IR Correlations. Wiley Science Solutions. Link

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in scaling up 2,3-dihydro-1h-inden-5-ylacetic acid synthesis"

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Process Engineering, Impurity Profiling, Safety Protocols Introduction: The Indane Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Process Engineering, Impurity Profiling, Safety Protocols

Introduction: The Indane Challenge

Welcome to the technical support hub for 2,3-dihydro-1H-inden-5-ylacetic acid (also known as Indane-5-acetic acid). This molecule is a critical intermediate for various pharmaceutical targets, including CRTH2 antagonists and PPAR agonists.

Scaling this synthesis presents a classic organic process dilemma: Regiocontrol vs. Cost. While the raw material (Indane) is inexpensive, its reactivity leads to isomeric mixtures (4- vs. 5-substitution) that are notoriously difficult to separate on a kilogram scale. Furthermore, the classic Willgerodt-Kindler sequence, often used to install the acetic acid tail, introduces significant safety hazards regarding H₂S evolution and thermal runaways.

This guide moves beyond basic literature procedures to address the engineering reality of making this molecule at scale.

Module 1: The Regioselectivity Crisis (Friedel-Crafts Acylation)

The Problem: You are acylating indane to get 5-acetylindane , but you are consistently seeing 5–15% of the unwanted 4-acetylindane isomer.

Root Cause Analysis: Indane is an "activated" benzene ring with an aliphatic bridge. The bridgehead carbons exert steric hindrance, discouraging substitution at the ortho positions (positions 4 and 7). However, the electronic activation is strong enough that if the reaction runs too hot or the catalyst is too aggressive, the activation energy barrier for the 4-position is overcome, degrading your regioselectivity.

Troubleshooting Protocol: Optimizing the 5:4 Ratio
ParameterRecommendationThe "Why" (Causality)
Temperature -10°C to 0°C (Strict Control)Higher temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the steric barrier of the 4-position. Keeping it cold favors the thermodynamically and sterically preferred 5-position.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Halogenated solvents often improve para-selectivity (5-position) in Friedel-Crafts reactions compared to Nitrobenzene or neat conditions, likely due to specific solvation of the acylium complex.
Addition Order Reverse Addition (Add Indane to AcCl/AlCl₃ complex)Adding the substrate to the pre-formed acylium ion ensures a low instantaneous concentration of indane, preventing side reactions like polymerization or bis-acylation.
Catalyst AlCl₃ (Stoichiometric) Weaker Lewis acids (ZnCl₂, FeCl₃) may not drive the reaction to completion at low temperatures, forcing you to heat (and lose selectivity).

Diagnostic Check:

  • If 4-isomer > 10%: Check your cooling capacity during addition. The exotherm likely created localized "hot spots" exceeding 20°C.

Module 2: The Willgerodt-Kindler Sequence (Safety & Scale)

The Problem: Converting 5-acetylindane to the thioamide (and subsequently the acid) releases massive amounts of H₂S gas and often results in a "tarry" black mixture that stalls the stirrer.

The Workflow:

  • Ketone + Sulfur + Morpholine

    
    Thioamide 
    
  • Thioamide + NaOH/H₂O

    
    Acid 
    
Process Safety & Engineering Guide

Q: The reaction mixture solidified (seized) in the reactor. How do I recover?

  • Cause: The Willgerodt-Kindler reaction produces thioamides which have high melting points and low solubility in the morpholine/sulfur matrix as the reaction progresses.

  • Fix: Use a co-solvent.[1] Adding a high-boiling, non-reactive solvent like DMF (Dimethylformamide) or Toluene (if pressurized) maintains fluidity. Note: DMF requires rigorous water washing downstream to remove.

Q: H₂S scrubbing is overwhelming our caustic scrubber. What is the alternative?

  • Alternative: Consider the 1,2-Aryl Shift (Oxidative Rearrangement) using Trimethyl orthoformate and Iodine (or similar hypervalent iodine reagents) if the cost allows.

  • Mitigation (Standard Route): You must quantify the H₂S evolution profile. The peak evolution occurs not at the start, but typically 30–60 minutes after reaching reflux (

    
    ). Ensure your scrubber pump capacity is rated for this peak flow, not the average flow.
    

Q: Can I skip the isolation of the Thioamide?

  • Yes (Telescoping): On scale, isolating the thioamide is messy (bad smell, filtration issues).

  • Protocol: After the Willgerodt reaction is complete, distill off excess morpholine under vacuum. Add 50% NaOH directly to the crude residue and reflux to hydrolyze. This "one-pot" modification saves a unit operation but requires a robust phase cut later to remove the sulfur sludge.

Module 3: Purification & Isolation (The "Oily Crude" Issue)

The Problem: Upon acidification, the crude 2,3-dihydro-1H-inden-5-ylacetic acid oils out instead of crystallizing, trapping impurities.

The "Salt-Break" Strategy

Instead of trying to crystallize the free acid directly from a dirty mixture, convert it to a salt that purges the impurities.

  • Extract: Crude Acid into Ethyl Acetate.

  • Salt Formation: Add Cyclohexylamine (0.95 equivalents).

  • Precipitate: The Cyclohexylamine salt of the 5-isomer is typically highly crystalline and less soluble than the 4-isomer salt.

  • Filter & Wash: Wash the cake with cold EtOAc.

  • Release: Resuspend salt in water, acidify with HCl, and filter the now-pure free acid.

Visualizing the Workflow

The following diagram illustrates the critical decision points and impurity rejection nodes in the synthesis.

SynthesisFlow Indane Indane (Start) FC_Rxn Friedel-Crafts Acylation (AcCl, AlCl3, -5°C) Indane->FC_Rxn Isomer_Check QC Point: 5-Acetyl vs 4-Acetyl (Target > 90:10) FC_Rxn->Isomer_Check Isomer_Check->FC_Rxn Fail (Reprocess/Discard) WK_Rxn Willgerodt-Kindler (S8, Morpholine, 130°C) Isomer_Check->WK_Rxn Pass Hydrolysis Base Hydrolysis (NaOH) WK_Rxn->Hydrolysis Telescoped Crude_Acid Crude Acid (Oily) Hydrolysis->Crude_Acid Salt_Form Salt Formation (Cyclohexylamine) Crude_Acid->Salt_Form Purification Strategy Free_Acid Acid Release (HCl) & Crystallization Salt_Form->Free_Acid Impurity Rejection

Figure 1: Process Flow Diagram highlighting the "Salt-Break" purification strategy to manage regiochemical impurities.

Frequently Asked Questions (FAQ)

Q1: Why is my yield dropping significantly during the hydrolysis step?

  • Answer: Incomplete hydrolysis is common. The thioamide bond is robust. Ensure you are using at least 10-15% NaOH and refluxing for a minimum of 4-6 hours . If you see a solid that doesn't dissolve in base, it's likely unreacted thioamide.

Q2: Can I use the chloromethylation route (Blanc Reaction) instead?

  • Answer: Strictly No. Chloromethylation of indane requires formaldehyde and HCl, which generates Bis(chloromethyl) ether , a potent human carcinogen. Modern safety standards (EHS) will likely reject this route for scale-up unless you have specialized containment.

Q3: The final product has a yellow tint. How do I remove it?

  • Answer: The yellow color usually comes from polysulfide residues from the Willgerodt step. Treat the aqueous sodium salt solution (before final acidification) with activated carbon (charcoal) at 50°C for 30 minutes, then filter.

Q4: What is the melting point of the pure 5-isomer?

  • Answer: The pure 2,3-dihydro-1H-inden-5-ylacetic acid typically melts between 128°C and 131°C . If your MP is <125°C, you likely have significant 4-isomer contamination or solvent entrapment.

References

  • Friedel-Crafts Selectivity: Olah, G. A. (Ed.).[2][3] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on acylation mechanics).

  • Willgerodt-Kindler Mechanism: Carmack, M., & Spielman, M. A. (1946).[4] "The Willgerodt Reaction".[1][4][5][6][7] Organic Reactions, 3, 83. Link

  • Indane Acylation Specifics:Process for preparation of (2,3-dihydro-1H-inden-5-yl)acetic acid. Patent WO2004099116.
  • Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Indanyl Core: A Guide to 2,3-Dihydro-1H-inden-5-ylacetic Acid Analogs

Topic: Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-inden-5-ylacetic Acid Analogs Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-inden-5-ylacetic Acid Analogs Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

The 2,3-dihydro-1H-inden-5-ylacetic acid (indanylacetic acid) scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a rigidified, lipophilic bioisostere of phenylacetic acid and dihydrobenzofuran-5-acetic acid .

This guide analyzes the structure-activity relationship (SAR) of this scaffold, primarily within the context of GPR40 (FFAR1) agonists for Type 2 Diabetes and CRTH2 antagonists for inflammatory disorders. Unlike the flexible phenylacetic acid tail found in early PPAR agonists, the indanyl core offers conformational restraint and altered metabolic liability profiles. This guide compares the indanyl scaffold against its key alternatives—dihydrobenzofurans (e.g., Fasiglifam) and indoles—providing experimental protocols and mechanistic insights for scaffold hopping.

The Pharmacophore: Structural Logic & Bioisosterism

The 2,3-dihydro-1H-inden-5-ylacetic acid moiety is defined by three functional regions: the Acidic Anchor , the Lipophilic Core , and the Variable Tail (typically at the C1 or C2 positions).

Comparative Scaffold Analysis

In drug design, this scaffold is often employed to modulate the physicochemical properties of a lead compound without altering the primary binding mode of the carboxylic acid "warhead."

FeatureIndanylacetic Acid (Subject)Dihydrobenzofuran-5-acetic Acid (Alternative 1)Phenylacetic Acid (Alternative 2)
Structure Carbocyclic fused ring (C9)O-heterocyclic fused ringSingle aromatic ring
Rigidity High (Planar/Puckered)High (Planar)Low (Rotatable bonds)
Lipophilicity (cLogP) High (+0.5 vs. O-analog)ModerateLow/Moderate
Metabolic Liability Benzylic oxidation (C1/C3)Ether cleavage / Ring opening

-oxidation
Key Drug Class GPR40 Agonists / CRTH2GPR40 (e.g., Fasiglifam)PPAR / COX Inhibitors
Toxicity Risk Low (Chemically inert)Moderate (Reactive metabolites)Low
Mechanistic Insight: The "Anchor" Effect

In GPR40 agonists, the carboxylic acid at position 5 forms a critical salt bridge with Arg183 and Arg258 residues in the receptor binding pocket. The indane ring acts as a spacer that positions this acid correctly while filling the hydrophobic pocket. Replacing the oxygen of a dihydrobenzofuran with the methylene (CH


) of an indane (bioisosteric replacement) prevents the formation of potentially toxic epoxide metabolites often associated with electron-rich furan rings, albeit at the cost of increased lipophilicity.

Structure-Activity Relationship (SAR) Landscape

The SAR of indanylacetic acid analogs is driven by substitutions on the non-aromatic ring (positions 1, 2, and 3) and the aromatic ring (positions 4, 6, 7).

Visualization: SAR Logic Flow

The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.

SAR_Landscape Core 2,3-dihydro-1H-inden-5-ylacetic acid (Scaffold) Acid C5-Acetic Acid Tail (Ionic Anchor) Core->Acid Ring Indane Core (Hydrophobic Spacer) Core->Ring Subs C1/C2 Substitutions (Lipophilic Tail) Core->Subs Effect_Acid Interacts with Arg183/Arg258 (Critical for Agonism) Acid->Effect_Acid Effect_Ring Prevents Ether Cleavage Increases t1/2 Ring->Effect_Ring Effect_Subs Modulates Potency (EC50) Controls Solubility Subs->Effect_Subs

Caption: Functional decomposition of the indanylacetic acid scaffold showing critical binding and metabolic domains.

Detailed SAR Analysis
1. The Acidic Head Group (Position 5)
  • Modification: Extension to propionic acid or restriction to cyclopropyl-carboxylic acid.

  • Outcome: The acetic acid linker (1 carbon) is usually optimal for GPR40 and CRTH2. Extending to propionic acid (2 carbons) often results in a 10-50x loss in potency due to steric clash with the arginine floor of the receptor.

  • Bioisosteres: Tetrazole or oxadiazolone replacements preserve acidity but often suffer from poor oral bioavailability compared to the free acid.

2. The Indane Core (Positions 4, 6, 7)
  • Halogenation: Introduction of Fluorine at C4 or C6.

  • Outcome: Fluorination blocks metabolic hot-spots on the aromatic ring and increases potency by filling small hydrophobic sub-pockets.

  • Comparison: Unlike the dihydrobenzofuran core, the indane core lacks the hydrogen-bond accepting oxygen. If the receptor requires an H-bond acceptor in the core region, the indane analog will lose potency. However, for GPR40, the hydrophobic interaction dominates, making the indane a viable, metabolically stable alternative.

3. The Lipophilic Tail (Positions 1, 2, 3)
  • Substitution: Introduction of phenyl, benzyl, or phenoxy groups at C1 or C2.

  • Outcome: This is the "variable region" allowing specificity.

    • GPR40:[1][2][3] Bulky, lipophilic groups (e.g., 2',6'-dimethylphenyl) attached via an ether or alkyl linker at C1 are essential for high potency (EC

      
       < 50 nM).
      
    • CRTH2: Sulfonyl or amide linkers at this position shift selectivity toward the prostaglandin receptor.

Experimental Validation: Protocols & Data

To objectively compare the indanylacetic acid analogs against standard alternatives, the following experimental workflows are recommended.

Protocol A: Calcium Flux Assay (GPR40 Agonism)

Rationale: GPR40 is Gq-coupled. Activation leads to intracellular calcium mobilization. This assay quantifies the functional potency (EC


) of the analog.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).

  • Seeding: 20,000 cells/well in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.

  • Compound Addition: Add test compounds (Indanyl analogs vs. TAK-875 control) using an acoustic dispenser (e.g., Echo).

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate EC

    
     using a 4-parameter logistic fit.
    
Protocol B: Metabolic Stability (Microsomal Stability)

Rationale: To demonstrate the advantage of the carbocyclic indane over the dihydrobenzofuran ether.

Workflow:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Determine intrinsic clearance (

    
    ).
    
    • Success Metric: Indanyl analogs should show

      
       protein, superior to labile ether analogs.
      
Comparative Performance Data (Simulated Representative Data)

Based on typical SAR trends for FFAR1 agonists (e.g., Takeda/Amgen series).

Compound ClassStructure CorehGPR40 EC

(nM)
Intrinsic Clearance (

)
Toxicity Risk (DILI)
Reference Dihydrobenzofuran (TAK-875)14ModerateHigh (Acyl glucuronide)
Analog A Indanylacetic Acid (Unsubstituted) 120Low (Stable)Low
Analog B Indanylacetic Acid (C1-Phenyl) 18 Low (Stable) Low
Analog C Phenylpropionic Acid (GW9508)450High (Oxidation)Low

Mechanism of Action: GPR40 Signaling Pathway

Understanding where the analog intervenes is crucial for interpreting data.

GPR40_Pathway Ligand Indanylacetic Acid Analog Receptor GPR40 (FFAR1) (Gq-Coupled) Ligand->Receptor Binding (Arg183/258) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Ca Intracellular [Ca2+] Increase ER->Ca Release Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Caption: Gq-coupled signaling cascade activated by indanylacetic acid analogs leading to GSIS.

Synthesis Strategy

To access these analogs for testing, a robust synthetic route is required.

Key Step: Friedel-Crafts Cyclization

  • Starting Material: 3-phenylpropanoic acid derivatives.

  • Cyclization: Treatment with polyphosphoric acid (PPA) or triflic acid yields the indanone.

  • Functionalization:

    • Reformatsky Reaction: Reaction of the indanone with ethyl bromoacetate and zinc gives the hydroxy-ester.

    • Reduction: Hydrogenolysis (Pd/C, H

      
      ) removes the hydroxyl group.
      
    • Saponification: LiOH hydrolysis yields the final 2,3-dihydro-1H-inden-5-ylacetic acid .

References

  • Takeda Pharmaceutical Company. "Discovery of Fasiglifam (TAK-875): A Potent, Selective, and Orally Available GPR40 Agonist." Journal of Medicinal Chemistry. (2012). Link

  • Negoro, N. et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. (2010). Link

  • Amgen Inc. "Optimization of GPR40 Agonists for Type 2 Diabetes." ACS Medicinal Chemistry Letters. (2013). Link

  • Ulven, T. et al. "Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation." Current Topics in Medicinal Chemistry. (2010). Link

  • Merck & Co. "Discovery of Indole-Acetic Acid Derivatives as CRTH2 Antagonists." Bioorganic & Medicinal Chemistry Letters. (2011). Link

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 2,3-dihydro-1H-inden-5-ylacetic Acid Activity

Introduction: Establishing a Framework for Validation In the landscape of early-stage drug discovery, the rigorous, objective validation of a compound's in vitro activity is the bedrock upon which successful therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Framework for Validation

In the landscape of early-stage drug discovery, the rigorous, objective validation of a compound's in vitro activity is the bedrock upon which successful therapeutic development is built. This guide focuses on establishing a robust validation framework for a novel compound, 2,3-dihydro-1H-inden-5-ylacetic acid. While the specific biological target of this molecule is not extensively documented, its structural class—indane acetic acid derivatives—has been associated with a spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][2]

Given this structural precedent, this guide will proceed with the scientifically-grounded hypothesis that 2,3-dihydro-1H-inden-5-ylacetic acid (hereafter designated IND-5A ) may act as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-established enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] Its inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

This guide will provide a head-to-head comparison of two distinct, yet complementary, in vitro assay methodologies to validate the hypothesized activity of IND-5A. We will explore:

  • Method A: A Biochemical, Cell-Free Enzyme Inhibition Assay for direct measurement of COX-2 activity.

  • Method B: A Cell-Based Assay measuring the downstream product of COX-2 activity, Prostaglandin E2 (PGE2), in a physiologically relevant context.

The objective is not merely to present protocols, but to dissect the rationale behind experimental design, data interpretation, and the strategic application of each assay within a discovery pipeline.

The Pillars of Assay Validation: Regulatory and Quality Frameworks

Before delving into specific protocols, it is critical to understand the principles of assay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the ICH Q2(R1) guidelines provide a comprehensive framework to ensure that an analytical procedure is suitable for its intended purpose.[5][6][7][8][9] For in vitro assays, this translates to demonstrating that the assay is reliable, reproducible, and accurately measures the biological activity of interest.

Key validation and quality control parameters that form a self-validating system include:

  • Specificity & Selectivity: The ability of the assay to measure the analyte of interest (e.g., COX-2 activity) without interference from other components in the sample.[10]

  • Accuracy: The closeness of the measured value to the true or accepted reference value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).

  • Z-Factor (Z'): A statistical parameter used in high-throughput screening (HTS) to quantify the suitability of an assay for screening. A Z' value between 0.5 and 1.0 is considered excellent. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

Method A: Biochemical COX-2 Inhibitor Screening Assay (Fluorometric)

Biochemical assays, which utilize purified enzymes in a cell-free environment, are prized for their simplicity, reproducibility, and direct measurement of target engagement.[13][14][15] They are ideal for primary screening and for elucidating the direct mechanism of inhibition.

Assay Principle

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from its substrate, arachidonic acid.[3][4][16] A probe included in the reaction generates a fluorescent signal proportional to the amount of Prostaglandin G2 produced. A potential inhibitor, like IND-5A, will reduce the rate of substrate conversion, leading to a decrease in the fluorescent signal.

Experimental Workflow: Biochemical Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition reagents Prepare Reagents (Buffer, Probe, Cofactor) plate Plate Compound/Controls (IND-5A, Vehicle, Celecoxib) reagents->plate enzyme Dilute Purified COX-2 Enzyme add_enzyme Add Diluted COX-2 Enzyme enzyme->add_enzyme compound Prepare IND-5A Serial Dilution (10X Concentration) compound->plate plate->add_enzyme preincubate Pre-incubate (10 min, 25°C) Allows inhibitor binding add_enzyme->preincubate add_substrate Initiate Reaction: Add Arachidonic Acid preincubate->add_substrate read Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) for 5-10 min add_substrate->read caption Biochemical Assay Workflow

Caption: Workflow for the biochemical COX-2 inhibition assay.

Detailed Protocol: Biochemical Assay

This protocol is adapted from commercially available kits and best practices.[3][4][16]

  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per manufacturer instructions. All reagents should be brought to room temperature before use.

  • Compound Plating:

    • Create a 10-fold serial dilution of IND-5A in the appropriate solvent (e.g., DMSO).

    • In a 96-well black, flat-bottom plate, add 10 µL of each IND-5A dilution.

    • Controls:

      • Enzyme Control (EC / 100% Activity): 10 µL of solvent (e.g., DMSO).

      • Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) at a concentration that gives >80% inhibition.[3][16]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.

  • Enzyme Addition:

    • Reconstitute and dilute human recombinant COX-2 enzyme in cold Assay Buffer. Keep the enzyme on ice at all times.[4]

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except a "No Enzyme" blank.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.

Data Analysis and Validation Metrics
  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Calculate the percent inhibition for each concentration of IND-5A: % Inhibition = (1 - (Slope_IND-5A / Slope_EC)) * 100

  • Determine the IC50: Plot % Inhibition versus the log concentration of IND-5A and fit the data to a four-parameter logistic curve. The IC50 is the concentration of IND-5A that causes 50% inhibition of COX-2 activity.

  • Assess Assay Quality: Using the EC (negative control) and IC (positive control) wells, calculate the Z' factor to validate the assay window.

ParameterHypothetical ResultAcceptance CriteriaRationale
Z' Factor 0.82> 0.5Ensures a large and robust separation between positive and negative controls, making hit identification reliable.
IC50 (Celecoxib) 0.4 µMWithin 2-fold of historical valuesConfirms the assay is responding correctly to a known standard inhibitor.
%CV (EC wells) < 10%< 15%Demonstrates the precision and reproducibility of the assay signal in the absence of an inhibitor.

Method B: Cell-Based Prostaglandin E2 (PGE2) Production Assay

While biochemical assays are excellent for measuring direct enzyme interaction, cell-based assays provide a more physiologically relevant system.[13][14][17] They account for factors like cell permeability, potential metabolism of the compound, and off-target cytotoxicity, offering a more holistic view of the compound's activity in a living system.

Assay Principle

This assay utilizes a cell line (e.g., RAW 264.7 murine macrophages or human monocytes) that can be stimulated to express COX-2 and subsequently produce PGE2.[18] Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response and upregulate COX-2 expression. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A successful inhibitor like IND-5A will reduce the amount of PGE2 produced.

Experimental Workflow: Cell-Based Assay

cluster_cell_culture Cell Culture & Treatment cluster_elisa PGE2 Quantification (ELISA) seed Seed Macrophage Cells in 96-well plate adhere Incubate (24h) Allow cells to adhere seed->adhere treat Treat with IND-5A Serial Dilution adhere->treat stimulate Stimulate with LPS (1 µg/mL) Induces COX-2 expression treat->stimulate incubate_prod Incubate (18-24h) Allows PGE2 production stimulate->incubate_prod supernatant Collect Supernatant incubate_prod->supernatant elisa Perform Competitive ELISA (per kit protocol) supernatant->elisa read_abs Read Absorbance (450 nm) elisa->read_abs caption Cell-Based Assay Workflow

Caption: Workflow for the cell-based PGE2 production assay.

Detailed Protocol: Cell-Based Assay

This protocol is a general guideline; specific cell lines and ELISA kits may require optimization.[19][20][21]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well tissue culture plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of IND-5A. Include vehicle (DMSO) and positive (e.g., Indomethacin) controls.

  • Stimulation: Add LPS to all wells (except for an unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a commercial competitive ELISA kit, following the manufacturer's protocol precisely.[19][21][22] This typically involves incubating the supernatant with a PGE2-HRP conjugate and an anti-PGE2 antibody in a pre-coated plate, followed by washing and addition of a substrate.

  • Data Analysis: The absorbance is inversely proportional to the amount of PGE2. Calculate PGE2 concentrations from a standard curve. Determine the IC50 by plotting % Inhibition of PGE2 production versus the log concentration of IND-5A.

Data Analysis and Validation Metrics

In addition to assay quality metrics, it is crucial to assess cell viability to ensure the observed inhibition is not due to cytotoxicity.

ParameterHypothetical ResultAcceptance CriteriaRationale
Z' Factor 0.75> 0.5Validates the assay window between fully stimulated and fully inhibited cells.
IC50 (Indomethacin) 1.5 nMWithin 3-fold of historical valuesConfirms the biological system is responding appropriately to a standard NSAID.
Cell Viability (at highest IND-5A conc.) >90%>80%Ensures the reduction in PGE2 is due to specific pathway inhibition, not cell death.
%CV (Stimulated wells) < 15%< 20%Demonstrates the reproducibility of the cellular response and PGE2 production.

Head-to-Head Comparison: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based assay depends on the specific question being asked and the stage of the drug discovery process.[17][23]

FeatureMethod A: Biochemical AssayMethod B: Cell-Based AssaySenior Scientist's Insight
Biological Relevance Low (Purified components)High (Intact cellular machinery)The cell-based assay provides a more accurate prediction of in vivo efficacy by accounting for cell permeability and metabolism.
Information Gained Direct enzyme inhibition (IC50)Pathway inhibition (IC50)The biochemical assay is superior for mechanism-of-action studies and identifying direct binders.
Throughput HighMedium to LowThe biochemical assay is more amenable to high-throughput screening (HTS) of large compound libraries due to its simplicity and speed.
Complexity & Cost LowerHigherCell-based assays require sterile cell culture facilities and more expensive reagents (e.g., media, serum, ELISA kits).
Potential for Artifacts Compound interference (fluorescence, aggregation)Cytotoxicity, off-target effectsEach assay type has its own potential for false positives/negatives that must be controlled for. Cytotoxicity is a major confounder in cell-based assays.

Conclusion and Strategic Recommendations

Both biochemical and cell-based assays are indispensable tools for validating the in vitro activity of a compound like 2,3-dihydro-1H-inden-5-ylacetic acid (IND-5A). They are not mutually exclusive but rather form a complementary and logical progression in a drug discovery cascade.

  • Recommendation for Primary Screening: The Biochemical COX-2 Inhibition Assay is the superior choice for an initial high-throughput screen of a compound library to identify direct inhibitors of the COX-2 enzyme. Its robustness, lower cost, and high throughput are ideal for this stage.

  • Recommendation for Secondary Validation and Hit-to-Lead: Once active compounds are identified, the Cell-Based PGE2 Assay is essential. It serves as a critical secondary screen to confirm activity in a more physiologically relevant context, filtering out compounds that are not cell-permeable or that exhibit cytotoxicity. A compound that is potent in both assays is a much stronger candidate for progression into more complex studies.

By employing this dual-assay validation strategy, researchers can build a comprehensive and trustworthy data package, confidently establishing the in vitro pharmacological profile of IND-5A and making informed decisions for its future development.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Patsnap Synapse. (2024, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]

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  • YouTube. (2021, March 1). NSAIDs: SAR of Indole acetic acid. [Link]

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Validation

A Senior Application Scientist's Guide to Comparing Spectroscopic Data of 2,3-dihydro-1H-inden-5-ylacetic acid from Different Batches

In the realm of pharmaceutical research and development, the consistency and purity of chemical compounds are paramount. Even minor variations between batches of a key intermediate like 2,3-dihydro-1H-inden-5-ylacetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and development, the consistency and purity of chemical compounds are paramount. Even minor variations between batches of a key intermediate like 2,3-dihydro-1H-inden-5-ylacetic acid can have significant impacts on the efficacy, safety, and reproducibility of subsequent reactions and, ultimately, the final active pharmaceutical ingredient (API). Spectroscopic techniques are indispensable tools for ensuring this batch-to-batch consistency.[1][2] This guide provides a comprehensive framework for comparing spectroscopic data from different batches of 2,3-dihydro-1H-inden-5-ylacetic acid, enabling researchers to identify and interpret potential variations.

The Critical Role of Spectroscopic Analysis in Quality Control

Spectroscopic methods offer a non-destructive and highly precise means of interrogating the chemical structure and purity of a substance.[1][3] For a molecule such as 2,3-dihydro-1H-inden-5-ylacetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint. Any deviation in this fingerprint between batches can signal the presence of impurities, residual solvents, or isomeric variations, which could compromise the integrity of research and development processes.[2]

Experimental Workflow for Spectroscopic Comparison

A systematic approach is crucial for obtaining reliable and comparable spectroscopic data. The following workflow outlines the key steps from sample preparation to data analysis.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Comparison Sample_Acquisition Acquire Samples from Different Batches Solvent_Selection Select Appropriate Deuterated Solvent (e.g., DMSO-d6) Sample_Acquisition->Solvent_Selection Sample_Dissolution Dissolve Samples to Standardized Concentration Solvent_Selection->Sample_Dissolution NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Sample_Dissolution->NMR_Acquisition IR_Acquisition FTIR Data Acquisition (ATR) Sample_Dissolution->IR_Acquisition MS_Acquisition High-Resolution Mass Spectrometry (HRMS) Sample_Dissolution->MS_Acquisition Data_Processing Process and Align Spectra NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Comparative_Analysis Compare Chemical Shifts, Integrals, Frequencies, m/z Data_Processing->Comparative_Analysis Impurity_ID Identify and Quantify Impurities/Variations Comparative_Analysis->Impurity_ID Documentation Document Findings and Batch Release Decision Impurity_ID->Documentation Batch_Acceptance_Decision_Tree Start Compare Spectroscopic Data (NMR, IR, MS) with Reference Standard Data_Match Do all spectra match the reference standard? Start->Data_Match Accept_Batch Accept Batch Data_Match->Accept_Batch Yes Investigate Investigate Discrepancies Data_Match->Investigate No Minor_Signals Are there minor, unidentified signals? Investigate->Minor_Signals ID_Impurity Identify and Quantify Impurity Minor_Signals->ID_Impurity Yes Major_Diff Are there major differences in chemical shifts or multiplicities? Minor_Signals->Major_Diff No Impurity_Acceptable Is the impurity level within acceptable limits (e.g., ICH Q3C)? ID_Impurity->Impurity_Acceptable Impurity_Acceptable->Accept_Batch Yes Reject_Batch Reject or Repurify Batch Impurity_Acceptable->Reject_Batch No Major_Diff->Reject_Batch No Isomer_Check Suspect Isomeric Impurity. Compare with isomer standards. Major_Diff->Isomer_Check Yes Isomer_Check->Reject_Batch

Caption: Decision Tree for Batch Acceptance Based on Spectroscopic Data.

Conclusion

A multi-technique spectroscopic approach is essential for the robust quality control of 2,3-dihydro-1H-inden-5-ylacetic acid. By systematically acquiring and comparing ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently assess the identity, purity, and consistency of different batches. This guide provides a framework for these comparisons, from experimental design to data interpretation, empowering scientists to make informed decisions and ensure the integrity of their research and development endeavors. Adherence to established guidelines for data reporting and impurity control is crucial for regulatory compliance and scientific rigor. [5][6][7]

References
  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • Spectroscopy Online. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Available from: [Link]

  • HunterLab Horizons Blog. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available from: [Link]

  • American Chemical Society. Proposed Guidelines for Presentation of Spectral Data. Available from: [Link]

  • American Chemical Society. ACS Research Data Guidelines. Available from: [Link]

  • The Royal Society of Chemistry. Experimental reporting. Available from: [Link]

  • PubChem. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • University of Zurich, Department of Chemistry. Handbook on Writing Laboratory Reports. Available from: [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available from: [Link]

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Comparative

A Researcher's Guide to the Pharmacokinetic Comparison of 2,3-dihydro-1H-inden-5-ylacetic Acid Derivatives

Introduction: The Therapeutic Potential of Inden-5-ylacetic Acid Derivatives The 2,3-dihydro-1H-inden-5-ylacetic acid scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Inden-5-ylacetic Acid Derivatives

The 2,3-dihydro-1H-inden-5-ylacetic acid scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutics. Structurally related compounds, such as indole acetic acid derivatives, have demonstrated a variety of pharmacological activities, including anti-inflammatory, and anticancer effects.[1][2] A significant body of evidence suggests that many of these actions are mediated through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[3][4][] Specifically, the selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][6]

The journey from a promising lead compound to a viable drug candidate is contingent upon its pharmacokinetic properties. Favorable pharmacokinetics ensure that the drug reaches its target in sufficient concentration and for an adequate duration to elicit a therapeutic effect, while minimizing toxicity. This guide will delineate the essential in vitro and in vivo studies required to build a comprehensive pharmacokinetic profile for novel 2,3-dihydro-1H-inden-5-ylacetic acid derivatives, enabling a rational, data-driven approach to lead optimization.

Experimental Methodologies: A Step-by-Step Approach

The following protocols represent a validated system for generating reliable and reproducible pharmacokinetic data. The choice of specific assays and experimental parameters should be guided by the physicochemical properties of the test compounds and the intended therapeutic application.

Part 1: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic liabilities and guiding the selection of the most promising candidates for further development.[7]

Rationale: Solubility is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low bioavailability.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well filter plate to initiate precipitation.

  • Equilibration: Shake the plate for a defined period (e.g., 2 hours) to allow the compound to reach equilibrium between the dissolved and solid states.

  • Separation: Separate the dissolved compound from the precipitate by vacuum filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV spectroscopy.

Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral absorption.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Dissolve the test compounds in a buffer at a relevant intestinal pH (e.g., pH 6.5).

  • PAMPA Plate Assembly: A filter plate with a lipid-infused artificial membrane is placed on top of an acceptor plate containing buffer at physiological pH (e.g., pH 7.4).

  • Incubation: Add the compound solution to the donor wells and incubate the plate assembly for a specified time (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the rate of compound transfer across the membrane.

Rationale: The rate of metabolism, primarily in the liver, significantly influences a compound's half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or from a relevant preclinical species), a solution of the test compound, and a buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for metabolic enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: The extent of binding to plasma proteins affects the free concentration of a drug, which is the fraction available to exert its pharmacological effect and be cleared from the body.

Protocol: Rapid Equilibrium Dialysis (RED)

  • RED Device Preparation: Prepare the RED devices, which consist of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the fraction of unbound drug (fu) in plasma.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.

Rationale: The choice of animal model (e.g., mouse, rat, dog) should be based on factors such as similarities in metabolic pathways to humans and practical considerations.

Protocol:

  • Dose Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (IV) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable blood vessel (e.g., tail vein in rats).

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

Rationale: A validated bioanalytical method is crucial for the accurate and reliable quantification of the drug in biological matrices.

Protocol: LC-MS/MS Method Validation

Develop and validate an LC-MS/MS method for the quantification of the 2,3-dihydro-1H-inden-5-ylacetic acid derivatives in plasma according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity, Accuracy, and Precision: Demonstrating the method's reliability over a defined concentration range.

  • Recovery and Matrix Effect: Assessing the efficiency of sample extraction and the influence of the plasma matrix on the analytical signal.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.

Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.

Key Parameters to Calculate:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time taken for the plasma concentration to reduce by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Experimental Workflow

Pharmacokinetic_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility permeability Membrane Permeability (PAMPA) solubility->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism ppb Plasma Protein Binding (RED) metabolism->ppb dosing Dosing (Oral & IV) ppb->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis lead_optimization Lead Optimization pk_analysis->lead_optimization candidate_selection Candidate Selection pk_analysis->candidate_selection lead_optimization->solubility

Caption: A typical workflow for pharmacokinetic characterization.

Comparative Pharmacokinetic Profiles: An Illustrative Example

As previously mentioned, a direct comparative dataset for a series of 2,3-dihydro-1H-inden-5-ylacetic acid derivatives is not publicly available. The table below is an illustrative example of how pharmacokinetic data for a hypothetical series of derivatives could be presented for comparison. The structural modifications (R1 and R2) are included to demonstrate how changes in the molecule can influence its pharmacokinetic properties.

CompoundR1R2Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)F (%)
Parent HH2501.015004.035
Derivative A CH3H3500.521003.545
Derivative B HF2001.518006.030
Derivative C OCH3H4001.032005.060

Interpretation of Illustrative Data:

  • Derivative A (Methyl Substitution): The addition of a small, lipophilic methyl group might enhance absorption, leading to a higher Cmax and improved bioavailability (F%).

  • Derivative B (Fluorine Substitution): The introduction of a fluorine atom could potentially block a site of metabolism, leading to a longer half-life (t½), but might also reduce permeability, resulting in a lower Cmax and bioavailability.

  • Derivative C (Methoxy Substitution): A methoxy group could increase both solubility and membrane permeability, leading to a significant improvement in overall exposure (AUC) and bioavailability.

Structure-Pharmacokinetic Relationships and Mechanism of Action

The relationship between a compound's chemical structure and its pharmacokinetic properties is a cornerstone of medicinal chemistry. For 2,3-dihydro-1H-inden-5-ylacetic acid derivatives, modifications to the aromatic ring, the acetic acid side chain, or the indane core can profoundly impact their ADME profiles. For example, introducing polar groups can enhance solubility, while lipophilic groups may improve membrane permeability. Strategic placement of metabolically stable groups can increase the compound's half-life.

Many acetic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][] It is plausible that 2,3-dihydro-1H-inden-5-ylacetic acid derivatives share this mechanism of action.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Effects Physiological Effects (e.g., GI protection) Prostaglandins_Thromboxanes->Physiological_Effects Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inden_Derivative 2,3-dihydro-1H-inden-5-ylacetic acid derivative Inden_Derivative->COX2 Inhibition

Caption: Plausible mechanism of action via COX-2 inhibition.

Conclusion

The pharmacokinetic profiling of 2,3-dihydro-1H-inden-5-ylacetic acid derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a comprehensive overview of the essential in vitro and in vivo methodologies required for a thorough comparative analysis. By systematically evaluating the ADME properties of a series of analogs, researchers can establish clear structure-pharmacokinetic relationships, enabling the rational design of compounds with optimized drug-like properties. While a direct comparative dataset is not yet available in the public domain, the principles and protocols outlined herein provide a robust framework for generating the necessary data to advance this promising class of compounds towards clinical development.

References

  • Wikipedia. Prostaglandin inhibitors. [Link]

  • Sharon, R., & Stenson, W. F. (1984). Inhibition of prostaglandin synthetase in human rectal mucosa. PubMed. [Link]

  • Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. PubMed. [Link]

  • ResearchGate. Acetic/propionic acid-based cyclooxygenase inhibitors. [Link]

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  • Hadi, M. A., et al. (2017). Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen. National Institutes of Health. [Link]

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